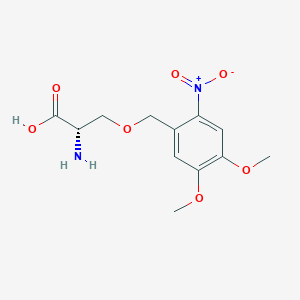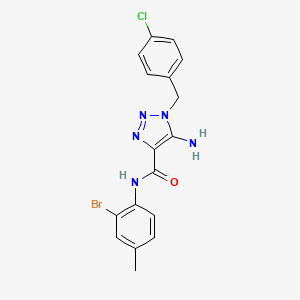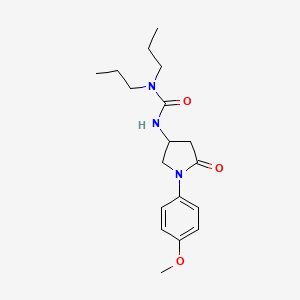
4,5-Dimethoxy-2-nitrobenzyl-L-serine
Übersicht
Beschreibung
DMNB-käfiggebundenes Serin: ist eine photokäfiggebundene Aminosäure, bei der der Serinrest durch eine photolabile Gruppe, insbesondere die 4,5-Dimethoxy-2-nitrobenzyl-(DMNB)-Gruppe, geschützt ist. Diese Verbindung wird verwendet, um die Aktivität von Serin in biologischen Systemen durch Lichtaktivierung zu steuern. Bei Belichtung wird die DMNB-Gruppe entfernt, wodurch der aktive Serinrest freigesetzt wird. Dies ermöglicht eine präzise räumliche und zeitliche Kontrolle biochemischer Prozesse, was es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Forschungsanwendungen macht .
Wirkmechanismus
Target of Action
DMNB-caged-Serine, also known as (S)-2-Amino-3-((4,5-dimethoxy-2-nitrobenzyl)oxy)propanoic acid or 4,5-Dimethoxy-2-nitrobenzyl-L-serine, is primarily targeted at proteins in cells . It is incorporated into proteins of S.cerevisiae when introduced into the growth medium at millimolar concentrations .
Mode of Action
DMNB-caged-Serine is a photocaged amino acid . The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This interaction with its targets results in the control of protein phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by DMNB-caged-Serine is protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can control the phosphorylation of proteins . This can have downstream effects on various cellular processes that are regulated by protein phosphorylation.
Pharmacokinetics
It is known that the compound is soluble to 10 mm in dmso with gentle warming . This solubility can impact the bioavailability of DMNB-caged-Serine in biological systems.
Result of Action
The molecular and cellular effects of DMNB-caged-Serine’s action primarily involve the control of protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can influence the phosphorylation state of proteins, thereby affecting their function .
Action Environment
The action, efficacy, and stability of DMNB-caged-Serine can be influenced by environmental factors such as light and temperature. For instance, the compound is photoactivated by visible blue light (405 nm) to release serine . Additionally, its solubility can be enhanced with gentle warming in DMSO .
Biochemische Analyse
Biochemical Properties
DMNB-caged-Serine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This serine is then incorporated into S.cerevisiae proteins when introduced into the growth medium at millimolar concentrations .
Cellular Effects
DMNB-caged-Serine has notable effects on various types of cells and cellular processes. It influences cell function by controlling protein phosphorylation . The compound’s photoactivation and subsequent release of serine can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DMNB-caged-Serine involves its photoactivation by visible blue light (405 nm), which releases serine . This serine can then interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
Given its role in controlling protein phosphorylation, varying dosages could potentially lead to different effects on cellular processes .
Metabolic Pathways
DMNB-caged-Serine is involved in various metabolic pathways due to its role as a photocaged amino acid . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a photocaged amino acid, it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Given its role as a photocaged amino acid, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von DMNB-käfiggebundenem Serin beinhaltet typischerweise den Schutz der Hydroxylgruppe von Serin mit der DMNB-Gruppe. Dies kann durch eine Reihe von chemischen Reaktionen erreicht werden:
Schutz von Serin: Die Hydroxylgruppe von Serin wird in Gegenwart einer Base wie Triethylamin mit 4,5-Dimethoxy-2-nitrobenzylchlorid umgesetzt. Dies bildet das DMNB-käfiggebundene Serin.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für DMNB-käfiggebundenes Serin nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der oben beschriebenen Syntheseroute umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Anwendung von großtechnischen Reinigungsverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Photolyse: Die Hauptreaktion, die DMNB-käfiggebundenes Serin durchläuft, ist die Photolyse. Bei Belichtung wird die DMNB-Gruppe gespalten, wodurch der aktive Serinrest freigesetzt wird.
Hydrolyse: In wässrigen Umgebungen kann DMNB-käfiggebundenes Serin einer Hydrolyse unterliegen, obwohl dies typischerweise ein langsamerer Prozess ist als die Photolyse
Häufige Reagenzien und Bedingungen:
Photolyse: Lichtquellen, die bei bestimmten Wellenlängen (z. B. 365 nm) emittieren, werden verwendet, um die Photolysereaktion zu aktivieren.
Hydrolyse: Wasser oder wässrige Puffer können die Hydrolyse unter bestimmten Bedingungen fördern
Hauptsächlich gebildete Produkte:
Photolyse: Das Hauptprodukt ist freies Serin zusammen mit den Nebenprodukten der DMNB-Gruppe.
Hydrolyse: Ähnlich wie bei der Photolyse ist freies Serin das Hauptprodukt, obwohl die Reaktion weniger effizient ist
Wissenschaftliche Forschungsanwendungen
Chemie:
Photokäfigung: DMNB-käfiggebundenes Serin wird verwendet, um die Auswirkungen von Serin in verschiedenen chemischen Reaktionen zu untersuchen, indem seine Freisetzung durch Lichtaktivierung gesteuert wird
Biologie:
Proteinphosphorylierung: Es wird verwendet, um die Proteinphosphorylierung zu steuern, indem das käfiggebundene Serin in Proteine eingebaut und zu bestimmten Zeiten freigesetzt wird, um Phosphorylierungsereignisse zu untersuchen
Medizin:
Arzneimittelverabreichung: Die Verbindung kann in Arzneimittelverabreichungssystemen verwendet werden, bei denen die Freisetzung von aktivem Serin durch Licht gesteuert wird, was eine gezielte Therapie ermöglicht
Industrie:
Biokatalyse: DMNB-käfiggebundenes Serin kann in industriellen Biokatalyseprozessen verwendet werden, bei denen die Aktivität von Serin-haltigen Enzymen durch Lichtaktivierung gesteuert wird
Wirkmechanismus
Der Wirkmechanismus von DMNB-käfiggebundenem Serin beinhaltet die photolytische Spaltung der DMNB-Gruppe bei Belichtung. Dadurch wird der aktive Serinrest freigesetzt, der dann an biochemischen Prozessen teilnehmen kann. Die DMNB-Gruppe wirkt als Schutzgruppe, die verhindert, dass das Serin mit anderen Molekülen interagiert, bis es durch Licht entfernt wird. Dies ermöglicht eine präzise Kontrolle über den Zeitpunkt und den Ort der Serinaktivität .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photocaging: DMNB-caged-Serine is used to study the effects of serine in various chemical reactions by controlling its release through light activation
Biology:
Protein Phosphorylation: It is used to control protein phosphorylation by incorporating the caged serine into proteins and releasing it at specific times to study phosphorylation events
Medicine:
Drug Delivery: The compound can be used in drug delivery systems where the release of active serine is controlled by light, allowing for targeted therapy
Industry:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
DMNB-käfiggebundenes Cystein: Ähnlich wie DMNB-käfiggebundenes Serin verwendet diese Verbindung die DMNB-Gruppe, um den Cysteinrest zu schützen, der bei Lichtaktivierung freigesetzt wird
DMNB-käfiggebundenes Tyrosin: Diese Verbindung schützt den Tyrosinrest mit der DMNB-Gruppe und wird in ähnlichen Anwendungen eingesetzt
Einzigartigkeit: DMNB-käfiggebundenes Serin ist einzigartig in seiner Fähigkeit, die Aktivität von Serin zu kontrollieren, einer wichtigen Aminosäure, die an verschiedenen biochemischen Prozessen beteiligt ist. Seine Verwendung bei der Steuerung der Proteinphosphorylierung und anderer Serin-abhängiger Reaktionen macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPNOMZFGNKBR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)
![8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B2552414.png)
![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)
![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)


